molecular formula C22H19FN4O2S2 B2874001 4-fluoro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 443333-37-7

4-fluoro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B2874001
CAS RN: 443333-37-7
M. Wt: 454.54
InChI Key: DBXJHRYDJOZMSD-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic molecule. It contains several functional groups, including a thiazole ring, an indole ring, and a benzamide group .


Molecular Structure Analysis

The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The indole ring is a fused ring system consisting of a benzene ring and a pyrrole ring . The benzamide group consists of a benzene ring attached to an amide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the presence and arrangement of its functional groups.

Scientific Research Applications

Analgesic and Anti-inflammatory Activity

Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities. The compound could be explored for its potential to reduce pain and inflammation, making it a candidate for the development of new painkillers and anti-inflammatory drugs .

Antitumor and Cytotoxic Activity

Some thiazole derivatives have been synthesized and shown potent effects on human tumor cell lines, including prostate cancer. The compound’s application in cancer research could be pivotal in developing new chemotherapeutic agents that target cancer cells with high specificity and lower side effects .

properties

IUPAC Name

4-fluoro-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S2/c23-16-7-5-15(6-8-16)21(29)24-9-11-27-13-19(17-3-1-2-4-18(17)27)31-14-20(28)26-22-25-10-12-30-22/h1-8,10,12-13H,9,11,14H2,(H,24,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXJHRYDJOZMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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